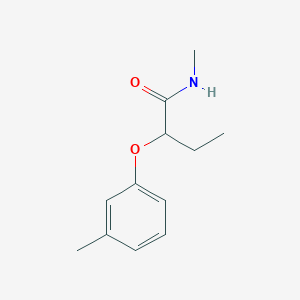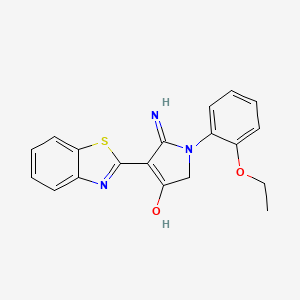
2-(2,6-diphenyl-4H-pyran-4-ylidene)-5,5-dimethyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-diphenyl-4H-pyran-4-ylidene)-5,5-dimethyl-1,3-cyclohexanedione, commonly known as DPPH, is a stable free radical widely used in scientific research. It is a dark purple crystalline powder that is commonly used as a reagent to measure the antioxidant activity of various compounds. DPPH is a highly reactive molecule that can easily accept an electron or hydrogen ion from other molecules, making it an ideal tool for measuring the antioxidant capacity of natural products, synthetic compounds, and food samples.
作用机制
The mechanism of action of DPPH involves the donation of an electron or hydrogen ion to the test compound. The reaction results in the formation of a stable non-radical compound and the reduction of DPPH. The degree of reduction of DPPH is directly proportional to the antioxidant capacity of the test compound.
Biochemical and Physiological Effects
DPPH has no known biochemical or physiological effects in vivo. It is a stable free radical that is not metabolized by the body. However, DPPH is commonly used as a tool to measure the antioxidant capacity of various compounds, which has important implications for human health. Antioxidants are known to play a crucial role in protecting the body against oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
实验室实验的优点和局限性
DPPH has several advantages as a tool for measuring antioxidant capacity. It is a stable and highly reactive molecule that is easy to use and has a wide range of applications. The assay is simple, rapid, and requires only a small amount of sample. However, there are also some limitations to the use of DPPH. The assay only measures the ability of a compound to donate an electron or hydrogen ion, and does not take into account other important factors such as bioavailability, metabolism, and distribution in the body. Additionally, the assay may not accurately reflect the antioxidant capacity of a compound in vivo.
未来方向
There are several future directions for the use of DPPH in scientific research. One area of interest is the development of new and more efficient methods for measuring antioxidant capacity. Another area of interest is the use of DPPH in the development of new antioxidant compounds with potential therapeutic applications. Additionally, DPPH may be useful in the study of oxidative stress and its role in various diseases.
合成方法
DPPH can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,6-diphenyl-4H-pyran-4-one with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base such as potassium hydroxide. The reaction proceeds through a Michael addition mechanism, leading to the formation of DPPH. The purity of the synthesized compound can be confirmed using various spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy.
科学研究应用
DPPH has a wide range of applications in scientific research. It is commonly used to measure the antioxidant activity of various compounds, including natural products, synthetic compounds, and food samples. The assay involves the reaction of DPPH with the test compound, which results in the reduction of the purple color of DPPH. The degree of color change is directly proportional to the antioxidant capacity of the test compound.
属性
IUPAC Name |
2-(2,6-diphenylpyran-4-ylidene)-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O3/c1-25(2)15-20(26)24(21(27)16-25)19-13-22(17-9-5-3-6-10-17)28-23(14-19)18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHNOVQJNYSUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C2C=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6019787.png)


![7-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019801.png)

![3-[(dimethylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6019831.png)
![5-(1-acetyl-L-prolyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6019840.png)
![N-[3-(butyrylamino)phenyl]-2-iodobenzamide](/img/structure/B6019841.png)
![N-cyclopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6019845.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6019847.png)
![2-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6019848.png)
![2-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B6019869.png)
![N-(3-chlorophenyl)-N'-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}urea](/img/structure/B6019873.png)
![2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B6019881.png)